K-Ras(G12C) inhibitor 12, also known as ASP6918, is a potent compound specifically designed to target the K-Ras(G12C) mutation, which is prevalent in various cancers, notably non-small cell lung cancer. This mutation occurs in approximately 13% of lung adenocarcinomas and has been historically considered "undruggable." Recent advancements in medicinal chemistry have led to the development of inhibitors that can effectively bind to this mutant form of K-Ras, thereby inhibiting its oncogenic activity .
K-Ras(G12C) inhibitor 12 is classified as a covalent inhibitor, meaning it forms a permanent bond with the target protein. This compound was developed through structure-based drug design and has shown significant promise in preclinical models . Its primary mechanism involves binding to cysteine 12 within the switch-II pocket of the K-Ras(G12C) protein, locking it in an inactive state .
The synthesis of K-Ras(G12C) inhibitor 12 involves several key steps. Initially, a precursor compound was identified, which underwent optimization based on structure-activity relationships. The synthetic route typically includes:
Specific synthetic pathways have been detailed in patents and scientific literature, emphasizing the importance of optimizing substituents for improved biological activity .
The molecular structure of K-Ras(G12C) inhibitor 12 features a complex arrangement that allows for effective interaction with the target protein. Key structural components include:
The compound's molecular formula and mass data have been characterized through techniques such as mass spectrometry and NMR spectroscopy .
K-Ras(G12C) inhibitor 12 primarily undergoes a covalent reaction with the cysteine residue at position 12 of the K-Ras protein. This reaction can be summarized as follows:
This mechanism has been validated through biochemical assays demonstrating reduced downstream signaling activity in treated cells .
The mechanism by which K-Ras(G12C) inhibitor 12 exerts its effects involves several steps:
Studies have shown that this inhibition can lead to significant antitumor effects in xenograft models .
K-Ras(G12C) inhibitor 12 exhibits several notable physical and chemical properties:
These properties are critical for determining its suitability for clinical applications .
K-Ras(G12C) inhibitor 12 has several important applications in cancer research and therapy:
KRAS is a GTPase molecular switch governing the RAS/MAPK pathway, a critical signaling cascade regulating cell proliferation, differentiation, and survival. In its physiological state, KRAS cycles between active GTP-bound and inactive GDP-bound conformations. Guanine nucleotide exchange factors (GEFs; e.g., SOS1) promote GTP loading and activation, while GTPase-activating proteins (GAPs; e.g., NF1) accelerate GTP hydrolysis to terminate signaling [3] [9]. Oncogenic KRAS mutations—particularly at codon 12—impair intrinsic and GAP-mediated hydrolysis, trapping KRAS in a constitutively active GTP-bound state. This leads to hyperactivation of downstream effectors (e.g., RAF-MEK-ERK, PI3K-AKT-mTOR), driving uncontrolled cell growth and cancer progression [3] [5] [9].
The KRASG12C mutation (glycine-to-cysteine substitution at codon 12) is a major oncogenic driver with tumor-specific prevalence:
Table 1: Prevalence of KRASG12C Across Cancers
Tumor Type | Prevalence (%) | Annual Cases (US, Estimated) |
---|---|---|
Lung Adenocarcinoma | ~13% | ~57,000 |
Colorectal Cancer | ~3% | ~36,000 |
Pancreatic Cancer | <1% | ~54,000 |
Uterine Cancer | ~2% | Not reported |
Data compiled from TCGA and cBioPortal [3] [9]
This mutation exhibits tissue-specific oncogenic behavior. In non-small cell lung cancer (NSCLC), it correlates with smoking history and confers resistance to EGFR inhibitors. In colorectal cancer (CRC), it associates with aggressive phenotypes and poor responses to anti-EGFR therapy [2] [5].
KRAS earned its "undruggable" designation due to:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7